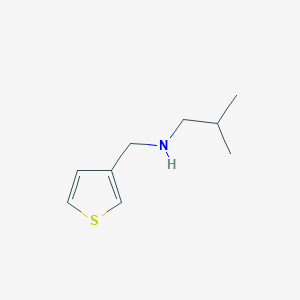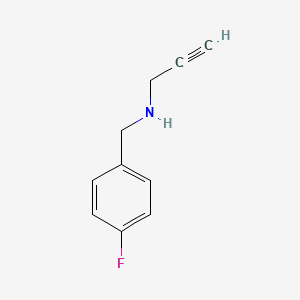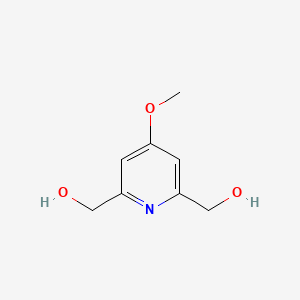
2,6-Pyridinedimethanol, 4-methoxy-
Vue d'ensemble
Description
2,6-Pyridinedimethanol, 4-methoxy- is a chemical compound with the molecular formula C8H11NO3 It is a derivative of pyridine, characterized by the presence of two hydroxymethyl groups at the 2 and 6 positions and a methoxy group at the 4 position on the pyridine ring
Mécanisme D'action
Target of Action
It is known that 2,6-pyridinedimethanol can be used as a ligand to synthesize a variety of metal complexes . These complexes can interact with various biological targets depending on their structure and composition.
Mode of Action
As a ligand, it can bind to metal ions to form complexes . The interaction of these complexes with their targets can lead to various biochemical changes.
Biochemical Pathways
The metal complexes it forms can potentially interact with various biochemical pathways, influencing their function and downstream effects .
Result of Action
The metal complexes it forms can have various effects depending on their structure, the nature of the metal ion, and the biological target they interact with .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinedimethanol, 4-methoxy- typically involves the following steps:
Oxidation of 2,6-dimethylpyridine: The starting material, 2,6-dimethylpyridine, is oxidized using potassium permanganate to form 2,6-pyridinedicarboxylic acid.
Reduction of 2,6-pyridinedicarboxylic acid: The resulting 2,6-pyridinedicarboxylic acid is then reduced using a sodium borohydride/iodine system to yield 2,6-Pyridinedimethanol.
Industrial Production Methods
In an industrial setting, the production of 2,6-Pyridinedimethanol, 4-methoxy- can be scaled up by optimizing the reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Pyridinedimethanol, 4-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 2,6-Pyridinedicarboxylic acid or 2,6-pyridinedialdehyde.
Reduction: 2,6-Pyridinedimethanol derivatives with different functional groups.
Substitution: Compounds with substituted functional groups at the 4-methoxy position.
Applications De Recherche Scientifique
2,6-Pyridinedimethanol, 4-methoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand to synthesize various metal complexes and catalysts.
Biology: The compound can be used in the preparation of bioactive molecules and as a building block in drug discovery.
Comparaison Avec Des Composés Similaires
2,6-Pyridinedimethanol, 4-methoxy- can be compared with other similar compounds such as:
2,6-Pyridinedimethanol: Lacks the methoxy group at the 4 position, which can influence its chemical reactivity and applications.
2,6-Pyridinedicarboxylic acid: Contains carboxylic acid groups instead of hydroxymethyl groups, leading to different chemical properties and uses.
4-Methoxypyridine: Lacks the hydroxymethyl groups, which affects its ability to form metal complexes and its overall reactivity
Propriétés
IUPAC Name |
[6-(hydroxymethyl)-4-methoxypyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-12-8-2-6(4-10)9-7(3-8)5-11/h2-3,10-11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTQJYVOZRRCFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445302 | |
| Record name | 2,6-Pyridinedimethanol, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89561-22-8 | |
| Record name | 2,6-Pyridinedimethanol, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



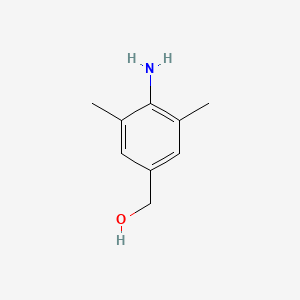

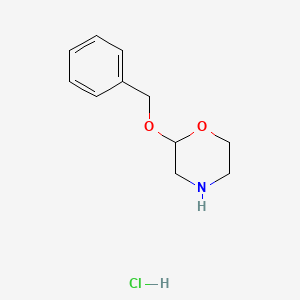

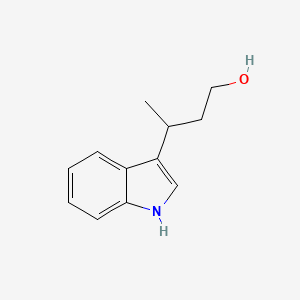


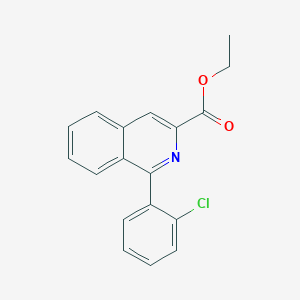
![N-[(3-methylthiophen-2-yl)methyl]cyclopropanamine](/img/structure/B3058390.png)
